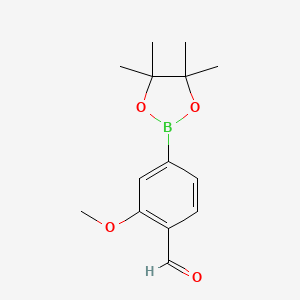

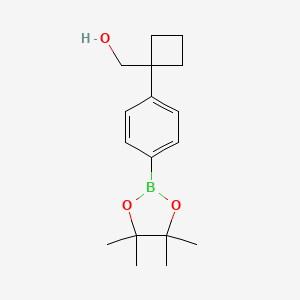

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Übersicht

Beschreibung

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Methoxyboronic acid pinacol ester, is an organic boron compound . It is a colorless liquid that is relatively stable under normal conditions . This compound is often used as an organic boron reagent and has significant applications in organic synthesis .

Synthesis Analysis

The synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved in one step from pinacol borane and dimethyl carbonate .Molecular Structure Analysis

The molecular formula of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C7H15BO3 . The SMILES string representation is COB1OC©©C©©O1 .Chemical Reactions Analysis

This compound plays a key role in the formation of C-C bonds, mono-oxidation, and reduction reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are as follows :Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Applications

Synthesis of Novel Copolymers: This compound is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units, which are essential in creating advanced materials for electronic applications .

Suzuki–Miyaura Coupling: It serves as a substrate in Suzuki–Miyaura coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry for creating complex molecular architectures .

Neoplastic Agents Synthesis: The compound can be used to synthesize ethylidenedihydroindolones, which have potential as neoplastic agents. These agents are important in the development of new cancer therapies .

Organic Synthesis: As an aryl boronic acid ester, it is majorly used in organic synthesis due to its low toxicity and unique reactivity. It’s particularly valuable in transition metal-catalyzed cross-coupling reactions .

Protodeboronation: It can undergo protodeboronation, a process that is crucial in organic synthesis for modifying boronic ester compounds. This reaction is used to create a variety of complex organic molecules .

Drug Design and Delivery: Boronic acids and their esters, like this compound, are considered for new drug designs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy .

Safety and Hazards

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as an Eye Irritant (Category 2) and Flammable Liquid (Category 3) . It is recommended to store this compound away from oxidizing agents and ignition sources, and to keep the container tightly closed in a cool, dry, and well-ventilated condition . Personal protective equipment such as gloves, eyeshields, and dust masks (type N95 in the US) should be used when handling this compound .

Wirkmechanismus

Target of Action

The primary targets of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-Formyl-3-methoxyphenylboronic acid pinacol ester, are typically organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used as an organoboron reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . In this process, the boronic ester is transferred from boron to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a primary biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler building blocks . The compound’s role as an organoboron reagent makes it a crucial participant in this pathway .

Pharmacokinetics

It’s important to note that boronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The primary result of the action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Therefore, the compound’s action may vary depending on the pH of the environment. Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMIBTMNBYRUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)

![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)

![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)